Cas no 19166-01-9 (1-benzyl-N-methylcyclopentanamine)

1-benzyl-N-methylcyclopentanamine structure
19166-01-9 structure
商品名:1-benzyl-N-methylcyclopentanamine
CAS番号:19166-01-9
MF:C13H19N
メガワット:189.29666352272
CID:2103881

1-benzyl-N-methylcyclopentanamine 化学的及び物理的性質

名前と識別子

    • 1-benzyl-N-methylcyclopentanamine
    • 1-benzyl-N-methylcyclopentan-1-amine
    • インチ: 1S/C13H19N/c1-14-13(9-5-6-10-13)11-12-7-3-2-4-8-12/h2-4,7-8,14H,5-6,9-11H2,1H3
    • InChIKey: ZFAGGXZFXYOEDA-UHFFFAOYSA-N
    • ほほえんだ: N(C)C1(CC2C=CC=CC=2)CCCC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 164
  • トポロジー分子極性表面積: 12

じっけんとくせい

  • 密度みつど: 1.0±0.1 g/cm3
  • ふってん: 276.7±9.0 °C at 760 mmHg
  • フラッシュポイント: 120.6±14.2 °C
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

1-benzyl-N-methylcyclopentanamine セキュリティ情報

1-benzyl-N-methylcyclopentanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-366102-0.5g
1-benzyl-N-methylcyclopentan-1-amine
19166-01-9 95%
0.5g
$824.0 2023-03-02
TRC
B703925-100mg
1-benzyl-N-methylcyclopentanamine
19166-01-9
100mg
$ 340.00 2022-06-06
Enamine
EN300-366102-10.0g
1-benzyl-N-methylcyclopentan-1-amine
19166-01-9 95%
10.0g
$4545.0 2023-03-02
TRC
B703925-10mg
1-benzyl-N-methylcyclopentanamine
19166-01-9
10mg
$ 70.00 2022-06-06
Chemenu
CM439056-1g
1-benzyl-N-methylcyclopentanamine
19166-01-9 95%+
1g
$1262 2023-01-19
A2B Chem LLC
AW30968-50mg
1-benzyl-N-methylcyclopentanamine
19166-01-9 95%
50mg
$293.00 2024-04-20
A2B Chem LLC
AW30968-100mg
1-benzyl-N-methylcyclopentanamine
19166-01-9 95%
100mg
$421.00 2024-04-20
A2B Chem LLC
AW30968-2.5g
1-benzyl-N-methylcyclopentanamine
19166-01-9 95%
2.5g
$2215.00 2024-04-20
A2B Chem LLC
AW30968-500mg
1-benzyl-N-methylcyclopentanamine
19166-01-9 95%
500mg
$903.00 2024-04-20
1PlusChem
1P01BU1K-500mg
1-benzyl-N-methylcyclopentanamine
19166-01-9 95%
500mg
$1081.00 2024-06-17

1-benzyl-N-methylcyclopentanamine 関連文献

1-benzyl-N-methylcyclopentanamineに関する追加情報

Introduction to 1-benzyl-N-methylcyclopentanamine (CAS No. 19166-01-9)

1-benzyl-N-methylcyclopentanamine, identified by the Chemical Abstracts Service Number (CAS No.) 19166-01-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This amine derivative exhibits a unique structural framework characterized by a cyclopentanamine core substituted with a benzyl group and a methyl moiety. Such structural features make it a valuable intermediate in the development of various pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders and neurodegenerative diseases.

The compound’s molecular structure, featuring a rigid cyclopentan ring connected to an amine nitrogen, provides a stable scaffold for further functionalization. The presence of the benzyl group enhances lipophilicity, which is often crucial for blood-brain barrier penetration, while the N-methyl group contributes to metabolic stability. These attributes have positioned 1-benzyl-N-methylcyclopentanamine as a key building block in medicinal chemistry.

Recent advancements in drug discovery have highlighted the importance of cyclic amine derivatives in modulating neurotransmitter systems. Studies indicate that compounds with similar structural motifs, such as 1-benzyl-N-methylcyclopentanamine, can interact with serotonin and dopamine receptors, making them promising candidates for treating conditions like depression, anxiety, and Parkinson’s disease. The benzyl substitution also allows for easy derivatization, enabling chemists to explore analogs with enhanced binding affinity or selectivity.

In the context of modern pharmacological research, 1-benzyl-N-methylcyclopentanamine has been investigated for its potential role in developing novel therapeutics. For instance, modifications to its core structure have led to the discovery of compounds with improved pharmacokinetic profiles. Researchers have leveraged computational modeling and high-throughput screening to optimize derivatives of this scaffold, aiming to enhance target engagement while minimizing off-target effects.

The synthesis of 1-benzyl-N-methylcyclopentanamine typically involves multi-step organic reactions, starting from commercially available precursors such as cyclopentanone or benzylamine. Advances in synthetic methodologies, including asymmetric catalysis and transition-metal-mediated reactions, have streamlined its production, making it more accessible for industrial applications. These innovations underscore the compound’s utility not only in academic research but also in commercial drug development pipelines.

From a biochemical perspective, 1-benzyl-N-methylcyclopentanamine exhibits interesting interactions with enzymes and receptors relevant to neurological function. Preclinical studies have demonstrated its ability to modulate monoamine oxidase (MAO) activity, an enzyme critical for regulating neurotransmitter levels. By influencing MAO inhibition or substrate competition, this compound offers a potential mechanism for alleviating symptoms associated with neurodegenerative disorders.

The growing interest in 1-benzyl-N-methylcyclopentanamine is further fueled by its versatility as a synthetic intermediate. Chemists have utilized this compound to construct more complex molecules with tailored biological activities. For example, its incorporation into peptidomimetics has yielded derivatives capable of binding to specific protein targets involved in inflammation and pain signaling. Such applications highlight the compound’s broad utility across multiple therapeutic areas.

Regulatory considerations also play a role in the adoption of 1-benzyl-N-methylcyclopentanamine in drug development. Given its well-characterized safety profile and established synthetic routes, regulatory agencies view it as a favorable candidate for further clinical investigation. This perspective is particularly important as pharmaceutical companies seek compounds that meet stringent safety and efficacy standards.

Future research directions may explore the use of 1-benzyl-N-methylcyclopentanamine in combination therapies or as a lead compound for structure-based drug design. The integration of machine learning algorithms into virtual screening processes could accelerate the identification of novel derivatives with enhanced therapeutic potential. Such interdisciplinary approaches promise to expand the pharmacological applications of this versatile amine derivative.

In summary, 1-benzyl-N-methylcyclopentanamine (CAS No. 19166-01-9) represents a compelling subject of study in pharmaceutical chemistry. Its unique structural features, combined with recent advancements in synthetic and computational methodologies, position it as a valuable asset in the quest for novel therapeutics. As research continues to uncover new biological functions and synthetic opportunities, this compound is poised to remain at the forefront of medicinal chemistry innovation.

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